molecular formula C6H9ClN2S B1396705 2-Chloro-5-isobutyl-1,3,4-thiadiazole CAS No. 99420-56-1

2-Chloro-5-isobutyl-1,3,4-thiadiazole

Cat. No.: B1396705
CAS No.: 99420-56-1
M. Wt: 176.67 g/mol
InChI Key: VJNXAXNLIREEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-isobutyl-1,3,4-thiadiazole is an organic compound with the molecular formula C6H9ClN2S. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isobutyl-1,3,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazides with chlorinating agents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-isobutyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkylamines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Chloro-5-methyl-1,3,4-thiadiazole
  • 2-Chloro-5-ethyl-1,3,4-thiadiazole
  • 2-Chloro-5-propyl-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2-Chloro-5-isobutyl-1,3,4-thiadiazole is unique due to its specific isobutyl group, which may confer different steric and electronic properties. These differences can affect its reactivity and biological activity, making it a compound of particular interest in medicinal chemistry .

Properties

IUPAC Name

2-chloro-5-(2-methylpropyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNXAXNLIREEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-isobutyl-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-isobutyl-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-isobutyl-1,3,4-thiadiazole
Reactant of Route 4
2-Chloro-5-isobutyl-1,3,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-isobutyl-1,3,4-thiadiazole
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-isobutyl-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.